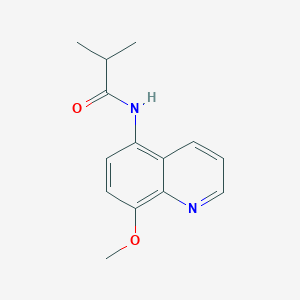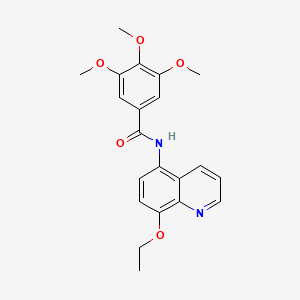
2-(4-chloro-3-methylphenoxy)-N-quinolin-8-ylacetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
- is a chemical compound with the following structural formula:
- It belongs to the class of acetohydrazides and features a quinoline ring system.
- This compound has attracted attention due to its potential as an anticancer agent.
2-(4-chloro-3-methylphenoxy)-N-quinolin-8-ylacetamide: C19H15ClNO2
.Vorbereitungsmethoden
- The synthetic route for this compound involves the reaction of 2-(4-chloro-3-methylphenoxy)acetic acid with quinoline-8-carbohydrazide.
- The reaction proceeds under mild conditions, typically in a solvent like ethanol or dimethyl sulfoxide (DMSO).
- The industrial production methods may vary, but the key steps involve condensation and subsequent cyclization.
Analyse Chemischer Reaktionen
Reactions: The compound can undergo various reactions, including
Common Reagents and Conditions:
Major Products: The specific products depend on the reaction conditions, but they may include derivatives with modified functional groups.
Wissenschaftliche Forschungsanwendungen
Chemistry: This compound serves as a valuable intermediate for the synthesis of other bioactive molecules.
Biology: Researchers explore its effects on cell growth, apoptosis, and gene expression.
Medicine: Investigations focus on its potential as an anticancer drug.
Industry: It may find applications in pharmaceuticals or agrochemicals.
Wirkmechanismus
- The compound likely exerts its effects through interactions with cellular targets.
Molecular Targets: These could include enzymes, receptors, or signaling pathways.
Pathways Involved: Further studies are needed to elucidate the precise mechanisms.
Vergleich Mit ähnlichen Verbindungen
Uniqueness: Its combination of the quinoline and acetohydrazide moieties sets it apart.
Similar Compounds: While there are no direct analogs, related compounds with similar structural features include other quinoline derivatives and acetohydrazides.
Remember that this compound’s potential applications and mechanisms are still subjects of ongoing research
For additional references, you can explore the following sources:
Eigenschaften
Molekularformel |
C18H15ClN2O2 |
|---|---|
Molekulargewicht |
326.8 g/mol |
IUPAC-Name |
2-(4-chloro-3-methylphenoxy)-N-quinolin-8-ylacetamide |
InChI |
InChI=1S/C18H15ClN2O2/c1-12-10-14(7-8-15(12)19)23-11-17(22)21-16-6-2-4-13-5-3-9-20-18(13)16/h2-10H,11H2,1H3,(H,21,22) |
InChI-Schlüssel |
QLUMSWSJQPVUMX-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C=CC(=C1)OCC(=O)NC2=CC=CC3=C2N=CC=C3)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Methyl 2-chloro-5-[({1-[(4-methylbenzyl)sulfonyl]piperidin-4-yl}carbonyl)amino]benzoate](/img/structure/B11335655.png)
![2-(4-chlorophenoxy)-1-{4-[7-(3-methylphenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl]piperazin-1-yl}ethanone](/img/structure/B11335664.png)
![1-[(4-fluorobenzyl)sulfonyl]-N-(1-phenylethyl)piperidine-4-carboxamide](/img/structure/B11335681.png)

![Methyl 3-[({1-[(4-chlorobenzyl)sulfonyl]piperidin-4-yl}carbonyl)amino]-4-methylbenzoate](/img/structure/B11335696.png)
![N-(4-methoxyphenyl)-2-{[2-phenyl-4-(phenylsulfonyl)-1H-imidazol-5-yl]sulfanyl}acetamide](/img/structure/B11335701.png)
![(2E)-3-(2-chlorophenyl)-N-(5,7-diphenyl-3,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)prop-2-enamide](/img/structure/B11335706.png)
![N-cyclohexyl-2-{[2-(4-methylphenyl)-4-(phenylsulfonyl)-1H-imidazol-5-yl]sulfanyl}acetamide](/img/structure/B11335713.png)
![N-[2-(1H-indol-3-yl)-2-(4-methoxyphenyl)ethyl]-2-[4-(propan-2-yl)phenoxy]acetamide](/img/structure/B11335714.png)
![N-(3-chloro-4-methylphenyl)-1-[(3-methylbenzyl)sulfonyl]piperidine-4-carboxamide](/img/structure/B11335716.png)
![N-[4-(4-bromophenyl)-1,2,5-oxadiazol-3-yl]-3-methyl-1-benzofuran-2-carboxamide](/img/structure/B11335720.png)


![N,N-diethyl-2-{[(9-fluoro-5,5-dioxido-6H-dibenzo[c,e][1,2]thiazin-6-yl)acetyl]amino}benzamide](/img/structure/B11335750.png)
